N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thiophene ring substituted with a cyano group at the 3-position and an ethoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the cyano-substituted thiophene with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride derivative of the thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium ethoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their electronic properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-phenylacetamide: Lacks the ethoxy group, which may affect its electronic properties and reactivity.
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with biological targets.
N-(3-cyanothiophen-2-yl)-2-(4-chlorophenyl)acetamide:
Uniqueness
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both the cyano and ethoxy groups, which can confer distinct electronic and steric properties. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENCIKEQBCXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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